tert-Butyl 3-(4-fluorobenzyl)piperidine-1-carboxylate
Description
tert-Butyl 3-(4-fluorobenzyl)piperidine-1-carboxylate is a piperidine derivative featuring a 4-fluorobenzyl substituent at the 3-position of the piperidine ring and a tert-butoxycarbonyl (Boc) protecting group.
Properties
IUPAC Name |
tert-butyl 3-[(4-fluorophenyl)methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FNO2/c1-17(2,3)21-16(20)19-10-4-5-14(12-19)11-13-6-8-15(18)9-7-13/h6-9,14H,4-5,10-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VISNTYBUDIDKRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(4-fluorobenzyl)piperidine-1-carboxylate typically involves the reaction of 3-(4-fluorobenzyl)piperidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrogen chloride formed during the reaction. The mixture is stirred at room temperature for several hours to ensure complete reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Deprotection of the tert-Butyl Carbamate Group
The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions to yield the free amine.
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| Acidic Deprotection | Trifluoroacetic acid (TFA) in DCM (0°C to RT, 2–4 hrs) | 3-(4-Fluorobenzyl)piperidine hydrochloride |
This step is critical for generating reactive intermediates in medicinal chemistry applications.
Nucleophilic Substitution at the Benzyl Position
The electron-withdrawing fluorine atom activates the benzyl ring for selective substitution.
| Reaction | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Suzuki Coupling | Pd(dppf)Cl₂, K₂CO₃, DMF/H₂O (80°C, 12 hrs) | 3-(4-Fluoro-3-arylbenzyl)piperidine derivatives |
This reaction enables the introduction of aryl/heteroaryl groups at the benzyl position for structural diversification .
Hydrogenation of the Piperidine Ring
The piperidine ring can undergo saturation under catalytic hydrogenation:
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| Ring Hydrogenation | H₂ (1 atm), 10% Pd/C, MeOH (RT, 6 hrs) | tert-Butyl 3-(4-fluorobenzyl)piperidine-1-carboxylate (saturated) |
This reaction modifies the ring’s conformational flexibility, impacting biological activity.
Oxidation Reactions
The secondary amine (after Boc deprotection) undergoes oxidation:
| Reaction | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Amine Oxidation | mCPBA, CH₂Cl₂ (0°C, 2 hrs) | 3-(4-Fluorobenzyl)piperidine N-oxide |
N-oxides are pharmacologically relevant metabolites.
Acylation of the Free Amine
The deprotected amine reacts with acylating agents:
| Reaction | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Acetylation | Acetic anhydride, Et₃N, THF (RT, 1 hr) | N-Acetyl-3-(4-fluorobenzyl)piperidine |
This modification enhances lipophilicity and metabolic stability.
Electrophilic Aromatic Substitution (EAS)
The fluorobenzyl group participates in EAS under directed metallation:
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| Bromination | LDA, Br₂, THF (-78°C to RT, 3 hrs) | 3-(4-Fluoro-3-bromobenzyl)piperidine derivative |
Halogenation facilitates further cross-coupling reactions .
Key Mechanistic Insights:
-
Boc Deprotection : Proceeds via protonation of the carbamate oxygen, followed by elimination of CO₂ and tert-butanol.
-
Suzuki Coupling : Requires a palladium catalyst to facilitate transmetallation between the boronic acid and the aryl halide .
-
N-Oxidation : Involves electron transfer from the amine to the peracid oxidant.
Scientific Research Applications
Overview
tert-Butyl 3-(4-fluorobenzyl)piperidine-1-carboxylate is a significant compound in medicinal chemistry, known for its utility as an intermediate in the synthesis of various pharmaceuticals. Its structural features, including the piperidine ring and the fluorobenzyl group, contribute to its diverse applications in drug development, biochemical research, and material science.
Pharmaceutical Development
This compound plays a crucial role as an intermediate in developing analgesics and anti-inflammatory drugs. Its unique structure allows for targeted modifications that enhance therapeutic efficacy. The ability to modify the piperidine derivatives can lead to improved bioavailability of new medications, making them more effective for treating specific conditions .
Drug Design
Researchers utilize this compound in drug design processes. The compound serves as a scaffold for creating novel piperidine derivatives that can interact with specific biological targets, thereby facilitating the development of drugs aimed at neurological disorders and other therapeutic areas .
Biochemical Research
In biochemical studies, this compound is used to explore receptor interactions and enzyme activities. It aids in understanding cellular mechanisms and discovering new drug targets. The piperidine structure enhances binding affinity to various receptors, which is beneficial for modulating neurotransmitter systems .
Material Science
The compound is also applied in material science, particularly in developing advanced materials such as polymers with specific chemical functionalities. These materials can exhibit enhanced properties suitable for various industrial applications .
Types of Reactions
- Oxidation : this compound can undergo oxidation reactions to form corresponding N-oxides.
- Reduction : The compound can be reduced to form amine derivatives.
- Substitution : It participates in nucleophilic substitution reactions where the tert-butyl group can be replaced by other functional groups .
Common Reagents and Conditions
| Reaction Type | Reagents Used | Conditions |
|---|---|---|
| Oxidation | Hydrogen peroxide or m-CPBA | Varies by protocol |
| Reduction | Lithium aluminum hydride (LiAlH4) | Anhydrous conditions |
| Substitution | Amines or thiols | Basic conditions |
The biological activity of this compound is primarily linked to its derivatives, which may exhibit significant interactions with enzymes and receptors. These interactions could lead to therapeutic effects in various conditions, including central nervous system disorders and potential antiproliferative effects against cancer cell lines .
Case Study 1: Analgesic Development
A study explored the synthesis of piperidine derivatives from this compound, leading to compounds with enhanced analgesic properties. The modifications improved binding affinity to pain receptors, demonstrating the compound's utility in developing pain management therapies.
Case Study 2: Neurological Disorders
Research focusing on neurological disorders utilized this compound as a starting material for synthesizing drugs targeting specific neurotransmitter systems. The resulting derivatives showed promising results in preclinical models, indicating potential for treating conditions like depression and anxiety.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(4-fluorobenzyl)piperidine-1-carboxylate is primarily related to its role as an intermediate in drug synthesis. The compound itself may not exhibit significant biological activity, but its derivatives can interact with specific molecular targets such as enzymes or receptors. The piperidine ring and fluorobenzyl group contribute to the binding affinity and specificity of these derivatives .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Piperidine Ring
Styryl vs. Phenethyl Substituents
- Compound 4 : (±)-tert-Butyl 3-(4-fluorostyryl)piperidine-1-carboxylate (56% yield, yellow oil) contains a styryl group (CH=CH-C₆H₄F) at the 3-position. The conjugated double bond in styryl derivatives may enhance rigidity and π-π interactions with biological targets but reduces synthetic yield compared to saturated analogs .
- Compound 15: (±)-tert-Butyl 3-(4-fluorophenethyl)piperidine-1-carboxylate (97% yield, yellow oil) features a phenethyl group (CH₂CH₂-C₆H₄F).
Carbamoyloxy and Aromatic Substituents
- Compound 6d : tert-Butyl (R)-3-(((4-iodophenyl)carbamoyl)oxy)piperidine-1-carboxylate (21% purity) includes a carbamoyloxy group linked to an iodophenyl ring. The iodine atom introduces heavy atom effects for crystallography but reduces purity due to synthetic challenges .
Alkyl and Heterocyclic Substituents
- Compound 3b : tert-Butyl 4-(4-methylpentyl)piperidine-1-carboxylate (86% yield) has a lipophilic alkyl chain, enhancing membrane permeability but lacking aromatic interactions. NMR data show upfield shifts for alkyl protons (δ 0.85–1.25 ppm) compared to aromatic analogs .
- Tetrazole Derivative : tert-Butyl 3-(1H-tetrazol-5-yl)piperidine-1-carboxylate exhibits antidiabetic activity (IC₅₀ = 7.12 μM) due to the tetrazole’s bioisosteric replacement of carboxylic acids, improving metabolic stability .
Physicochemical Properties
Key Observations :
- Oils vs. Solids: Phenethyl/styryl derivatives (oils) require formulation adjustments for solid dosage forms, whereas amino-pyridinyl or tetrazole analogs (solids) simplify processing .
- Fluorine Effects: Fluorine in the benzyl group increases lipophilicity (logP ~2.5–3.5) compared to non-fluorinated analogs, enhancing blood-brain barrier penetration .
Biological Activity
tert-Butyl 3-(4-fluorobenzyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring, which is a common motif in many biologically active molecules. The presence of the fluorobenzyl group enhances its binding affinity to various biological targets. The molecular formula is , and it exhibits a density of approximately 862 kg/m³.
The biological activity of this compound is primarily linked to its interactions with specific molecular targets such as enzymes and receptors. These interactions can modulate various signaling pathways, potentially leading to therapeutic effects in conditions such as central nervous system disorders.
Biological Activity Overview
Research indicates that this compound may exhibit several biological activities:
- Enzyme Inhibition : The compound's derivatives have shown potential in inhibiting enzymes that are critical in various biological processes.
- Receptor Modulation : The piperidine structure allows for interaction with neurotransmitter receptors, which could be beneficial in treating neurological disorders.
- Antiproliferative Effects : Similar compounds have demonstrated activity against cancer cell lines, suggesting potential use in oncology .
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique aspects of this compound relative to other compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(4-Fluorobenzyl)-1H-indole | Indole core with fluorobenzene | Potential psychoactive effects |
| Benzimidazole derivatives | Various substituents on benzimidazole | Broad range of biological activities |
| Piperidine analogs | Piperidine ring with different side chains | Diverse pharmacological profiles |
The unique combination of the piperidine, benzimidazole, and fluorobenzene functionalities provides distinct advantages in terms of binding affinity and biological activity compared to other compounds in this category.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound:
- CNS Activity : Research indicates that compounds with similar structures can penetrate the blood-brain barrier, suggesting that this compound may also possess CNS penetrant properties. This characteristic is crucial for developing treatments for neurological conditions .
- Anti-inflammatory Potential : Some derivatives have shown promise in anti-inflammatory models, indicating that modifications to the piperidine structure could enhance therapeutic efficacy against inflammatory diseases .
- Anticancer Activity : Investigations into related piperidine derivatives revealed significant antiproliferative effects against various cancer cell lines, highlighting the potential for developing anticancer agents based on this scaffold .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
